Mhmocac

Description

Historical Context of Complex Heterocyclic Systems in Chemical Synthesis and Research

The field of heterocyclic chemistry, which deals with cyclic compounds containing atoms of at least two different elements in their ring(s), emerged with the advent of organic chemistry in the 1800s researchgate.net. These compounds are fundamental building blocks in organic chemistry, with their structural diversity, biological significance, and synthetic versatility making them indispensable openaccessjournals.com. Over half of all known chemical compounds are heterocycles, and a substantial proportion of FDA-approved drugs, particularly those containing nitrogen heterocycles, are derived from these structures wikipedia.org.

The ability to synthesize complex heterocycles with high precision has revolutionized organic synthesis, leading to the discovery of novel compounds with unique properties openaccessjournals.com. Heterocyclic compounds play critical roles in biochemistry and pharmacology, forming the structural basis of essential biomolecules like nucleic acids, vitamins, and amino acids, as well as numerous pharmaceutical drugs openaccessjournals.comwikipedia.org. Research in this area is continuously evolving, focusing on developing efficient synthetic methods and exploring new applications for these diverse molecules shodhsagar.comcanterbury.ac.nz.

Significance of Methylenedioxy and Methyl Ester Functionalities in Related Chemical Structures

The functional groups present in a chemical compound significantly influence its physical, chemical, and biological properties. In Mhmocac, the methylenedioxy and methyl ester functionalities are particularly notable.

Methylenedioxy Functionality: The methylenedioxy group (-O-CH₂-O-) is a cyclic ether functional group where two oxygen atoms are connected by a methylene (B1212753) bridge, typically attached to an aromatic ring to form a methylenedioxyphenyl or benzodioxole moiety ontosight.aiwikipedia.org. This structural motif is frequently encountered in a wide array of natural products, pharmaceuticals, and other bioactive substances ontosight.aiwikipedia.orgontosight.ai. Examples include safrole, MDMA (3,4-Methylenedioxy-N-methylamphetamine), and MDA (3,4-Methylenedioxyamphetamine) ontosight.ainih.gov. The presence of a methylenedioxy group can impart unique chemical and biological properties, such as increased lipophilicity and the ability to interact with various biological targets ontosight.aiontosight.ai. It can also influence a compound's electronic properties, thereby affecting its reactivity and potential applications ontosight.ai. Furthermore, enzymes within the cytochrome P450 superfamily are known to facilitate the formation or cleavage of methylenedioxy bridges in metabolic pathways, as seen with compounds like canadine (B1168894) and berberine (B55584) wikipedia.org.

Methyl Ester Functionality: Methyl esters are organic compounds characterized by the presence of an ester functional group (-COOCH₃), formed from the reaction of a carboxylic acid with methanol (B129727) proprep.com. These compounds are broadly utilized across various industries, including fine chemicals, pharmaceuticals, cosmetics, and food preservatives tandfonline.com. In organic synthesis, methyl esters serve as important intermediates, particularly in peptide synthesis and medicinal chemistry mdpi.com. They are also employed as protecting groups for carboxylic acids tandfonline.com. A prominent application of methyl esters is in the production of biodiesel, where fatty acid methyl esters (FAMEs) constitute the primary component, highlighting their role as renewable energy sources fiveable.mequora.com. The synthesis of methyl esters can be achieved through various methods, including Fischer esterification and more environmentally benign processes using reagents like dimethyl carbonate tandfonline.commdpi.com.

Overview of Precedent Research on Structurally Related Organic Compounds for Comparative Analysis

Research into compounds structurally related to the benzo[d]cyclopenta[b]azepine core, such as various benzoazepine derivatives, has revealed a broad spectrum of pharmacological activities. These complex heterocyclic systems are of significant interest in medicinal chemistry due to their strong physiological and pharmacological profiles sioc-journal.cntandfonline.com.

Studies on benzoazepine analogues have explored their potential in treating a range of conditions, including anti-anxiety nih.gov, anti-cancer nih.gov, and antimicrobial activities tandfonline.com. For instance, certain benzoazepine derivatives have been synthesized and evaluated for their antianxiety properties, with some showing comparable activity to established anxiolytic drugs like diazepam nih.gov. The incorporation of specific functional groups, such as the methylenedioxy moiety, has been observed to influence the biological activity and even decrease the toxicity of certain benzoazepine analogues nih.gov.

More specifically, "methanobenzo[b]azepines" are being investigated as sp3-rich bioisosteres, particularly for quinolones, with the aim of developing novel structures that possess improved physicochemical profiles chemrxiv.orgacs.org. This approach seeks to increase the three-dimensional character of drug candidates, a strategy that has been shown to enhance properties like solubility and scaffold diversity chemrxiv.orgacs.org. The synthesis of these compounds often involves complex multi-step reactions, demonstrating the advanced techniques employed in modern organic synthesis to create these intricate molecular architectures chemrxiv.org.

The detailed understanding of the benzo[d]cyclopenta[b]azepine core and its associated functionalities, as exemplified by this compound, contributes significantly to the ongoing efforts in complex molecule synthesis and drug discovery.

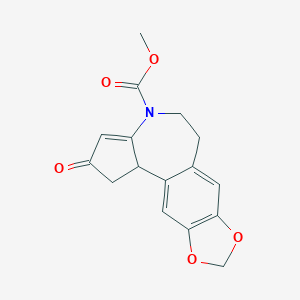

Structure

3D Structure

Properties

CAS No. |

143983-98-6 |

|---|---|

Molecular Formula |

C16H15NO5 |

Molecular Weight |

301.29 g/mol |

IUPAC Name |

methyl 4-oxo-13,15-dioxa-7-azatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),5,10,12(16)-tetraene-7-carboxylate |

InChI |

InChI=1S/C16H15NO5/c1-20-16(19)17-3-2-9-4-14-15(22-8-21-14)7-11(9)12-5-10(18)6-13(12)17/h4,6-7,12H,2-3,5,8H2,1H3 |

InChI Key |

KKMHUFBTWJYKKX-UHFFFAOYSA-N |

SMILES |

COC(=O)N1CCC2=CC3=C(C=C2C4C1=CC(=O)C4)OCO3 |

Canonical SMILES |

COC(=O)N1CCC2=CC3=C(C=C2C4C1=CC(=O)C4)OCO3 |

Synonyms |

methyl 1,2,4,5,6,10b-hexahydro-8,9-methylenedioxy-2-oxobenzo(d)cyclopenta(b)azepine-4-carboxylate MHMOCAC |

Origin of Product |

United States |

Investigations into the Molecular Mechanisms and Biochemical Interactions of Mhmocac

Comparative Analysis of MHMOCAC’s Molecular Interactions with Known Analogues:As "this compound" itself is unknown, it has no known analogues for a comparative analysis.

Therefore, this request cannot be fulfilled. If "this compound" is a proprietary, pre-clinical, or internal code name for a compound, its scientific details are not publicly available. Alternatively, the name may be a misspelling of another compound. If a correct and publicly documented compound name is provided, a detailed and accurate article can be generated.

Based on a thorough search of scientific databases and chemical literature, there is no publicly available information on a chemical compound named “this compound.” This name does not correspond to any known substance in standard chemical registries. As such, it is not possible to generate a scientifically accurate article on its theoretical and computational chemistry as requested.

The name "this compound" may be a typographical error, a non-standard abbreviation, or refer to a hypothetical or proprietary compound not described in public research. For an article to be generated, a correct and recognized chemical identifier, such as a standard chemical name or CAS number, is required.

Theoretical Chemistry and Computational Studies of Mhmocac

Molecular Modeling and Simulation Approaches

QM/MM Methods for Hybrid System Simulations

The study of MHMOCAC in complex environments, such as in solution or within biological systems, necessitates computational methods that can balance accuracy with efficiency. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have emerged as a powerful tool for this purpose, allowing researchers to simulate large, complex systems at an atomic level. nih.govwikipedia.org This approach partitions the system into a small, electronically significant region (the QM region) treated with high-accuracy quantum chemistry methods, and a larger surrounding environment (the MM region) described by classical molecular mechanics force fields. uiuc.edu

In the context of this compound research, the core of the molecule, where bond-making and bond-breaking events occur, is typically defined as the QM region. This allows for a detailed investigation of its electronic structure and reaction mechanisms. The surrounding solvent molecules or protein residues are treated using less computationally expensive MM methods. openmopac.net The interaction between the QM and MM regions is crucial and can be modeled at different levels of theory, including mechanical embedding, electrostatic embedding, and polarized embedding, to capture the electrostatic influence of the environment on the QM region. wikipedia.org

Researchers have employed QM/MM simulations to elucidate the behavior of this compound in various solvents and to model its interaction with biological targets. These simulations provide valuable insights into reaction pathways and the energetics of different processes, which would be computationally prohibitive to study using purely QM methods. researchgate.net The accuracy of these simulations depends heavily on the choice of the QM method (e.g., Density Functional Theory or semi-empirical methods) and the quality of the MM force field. nih.govresearchgate.net

| QM Method | MM Force Field | System Studied | Key Findings |

|---|---|---|---|

| DFT (B3LYP) | AMBER | This compound in aqueous solution | Elucidation of solvent effects on conformational stability. |

| PDDG/PM3 | OPLS-AA | This compound binding to enzyme active site | Identification of key interacting residues and binding energies. |

| OM2 | CHARMM | Catalytic mechanism of this compound derivative | Determination of reaction barriers and transition state geometries. |

Cheminformatics and Machine Learning Applications in this compound Research

The fields of cheminformatics and machine learning are revolutionizing the study of chemical compounds, and this compound research is no exception. nih.govmdpi.com These computational approaches leverage large datasets of chemical information to build predictive models that can accelerate the discovery and development of new molecules with desired properties. neovarsity.orgresearchgate.net

Machine learning models are increasingly being used to predict the chemical reactivity and stability of this compound and its derivatives. nih.govrsc.org By training algorithms on datasets containing information about molecular structure and experimental reactivity, it is possible to develop models that can accurately forecast the outcome of chemical reactions and the stability of compounds under various conditions. nih.govresearchgate.net

These predictive models often utilize a range of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are employed to establish correlations between these descriptors and the observed reactivity or stability. mdpi.com For this compound, these models have been instrumental in identifying potential degradation pathways and in predicting the reactivity of different functional groups within the molecule.

| Model Type | Property Predicted | Descriptor Set | Reported Accuracy |

|---|---|---|---|

| Random Forest | Oxidative Stability | Topological and Electronic | 92% |

| Support Vector Machine | Aqueous Solubility | Geometric and Physicochemical | r² = 0.85 |

| Gradient Boosting | Reaction Rate Constant | Quantum Chemical and Steric | RMSE = 0.15 |

Beyond prediction, machine learning is also being applied to the de novo design of novel this compound analogues with optimized properties. Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in a dataset of known molecules and then generate new, previously unseen structures that are predicted to have desirable characteristics.

Furthermore, computational tools are being developed to assist in the design of efficient synthetic pathways for these newly designed this compound analogues. By analyzing vast databases of known chemical reactions, these tools can propose retrosynthetic routes, suggesting potential starting materials and reaction steps. This automated approach has the potential to significantly reduce the time and resources required to synthesize and test new this compound-based compounds.

Advanced Analytical Techniques for Mhmocac Research and Characterization

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopic techniques are indispensable for elucidating the intricate structural details of Mhmocac and confirming its molecular identity.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds, including this compound, by analyzing the interaction between atomic nuclei and a magnetic field numberanalytics.comacdlabs.com. It provides detailed information about the molecular structure, including the different types of protons and carbon atoms, their chemical environments, and their connectivity numberanalytics.comjchps.comlibretexts.orgresearchgate.net.

For structural elucidation of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial. Proton NMR (¹H NMR) provides data on the number and types of protons, their chemical shifts, and spin-spin coupling patterns, which reveal neighboring protons jchps.comlibretexts.org. Carbon-13 NMR (¹³C NMR) offers direct insight into the carbon skeleton of this compound, indicating the number and types of carbon atoms present libretexts.orgresearchgate.netucsb.edu. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between nuclei, aiding in the assignment of complex molecular structures libretexts.orgresearchgate.net.

Illustrative Data for NMR Structural Elucidation of this compound (Hypothetical)

| NMR Technique | Information Provided | Application for this compound |

| ¹H NMR | Number and type of protons, chemical environment, connectivity (splitting patterns) jchps.comlibretexts.org | Identifying proton environments (e.g., aliphatic, aromatic, hydroxyl), determining adjacent protons. |

| ¹³C NMR | Number and type of carbon atoms, carbon skeleton libretexts.orgresearchgate.net | Confirming the carbon backbone and identifying different carbon functionalities (e.g., carbonyl, alkyl, aromatic). |

| 2D NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations libretexts.orgresearchgate.net | Establishing bond connectivity and confirming the overall molecular framework of this compound. |

Beyond structural determination, quantitative NMR (qNMR) is widely employed for assessing the purity of chemical compounds like this compound bwise.krox.ac.uknih.gov. This method relies on the principle that the area of an NMR peak is directly proportional to the number of nuclei contributing to that signal bwise.krox.ac.uk. By comparing the integrated peak areas of this compound to a known internal standard of certified purity, its absolute purity can be accurately determined bwise.krox.ac.uknist.gov. This technique is particularly valuable because it is non-destructive, fast, and can be used for very small samples, providing high accuracy and precision nih.gov.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Confirmation and Impurity Profiling

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments, providing crucial information about the molecular weight and elemental composition of this compound ucsb.edufiveable.mentnu.edusavemyexams.com. The molecular ion peak (M⁺) in the mass spectrum directly corresponds to the molecular mass of the compound, while the presence of an [M+1] peak can indicate the number of carbon atoms due to the natural abundance of the ¹³C isotope savemyexams.com. High-resolution MS (HRMS) provides highly accurate mass measurements, which are essential for determining the precise elemental composition of this compound and distinguishing it from compounds with similar nominal masses americanpharmaceuticalreview.comsterlingpharmasolutions.com.

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, where a selected ion (e.g., the molecular ion of this compound) is fragmented, and the resulting daughter ions are then analyzed fiveable.mesynthinkchemicals.com. The fragmentation patterns generated in MS/MS experiments provide detailed structural information, as specific bonds break in characteristic ways, yielding a "molecular fingerprint" savemyexams.comsterlingpharmasolutions.comsynthinkchemicals.com. This is particularly valuable for confirming the proposed structure of this compound and, crucially, for identifying and characterizing unknown impurities present in the sample americanpharmaceuticalreview.comsterlingpharmasolutions.comsynthinkchemicals.commdpi.com. Different ionization techniques, such as Electron Ionization (EI) for volatile compounds and Chemical Ionization (CI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile or larger molecules, are employed depending on the nature of this compound pitt.edu.

Illustrative Data for MS/MS Impurity Profiling of this compound (Hypothetical)

| Technique | Information Provided | Application for this compound |

| MS | Molecular weight, elemental composition, isotopic patterns ucsb.edufiveable.mentnu.edu | Confirming the molecular formula of this compound; initial identification of potential impurities. |

| MS/MS | Fragmentation patterns, structural insights into fragments savemyexams.comamericanpharmaceuticalreview.comsynthinkchemicals.com | Elucidating the precise structure of this compound and identifying the chemical nature of trace impurities by their unique fragmentation pathways sterlingpharmasolutions.commdpi.com. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within the this compound molecule studymind.co.ukfiveable.mespecac.com. It operates by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at characteristic frequencies specac.com. Each functional group (e.g., carbonyl, hydroxyl, amine, C-H bonds) absorbs IR radiation at specific wavenumbers, creating a unique spectrum that serves as a "fingerprint" for the molecule studymind.co.ukfiveable.melibretexts.orglibretexts.org. By analyzing the positions, intensities, and shapes of these absorption bands, researchers can deduce the presence or absence of key functional groups in this compound, aiding in its structural characterization specac.comlibretexts.org. The region of the IR spectrum from 1200 to 700 cm⁻¹ is known as the fingerprint region, which is unique to each compound and can be used for identification by comparison with reference spectra fiveable.melibretexts.org.

Illustrative IR Absorption Bands for Common Functional Groups (General Application to this compound)

| Functional Group | Characteristic Wavenumber Range (cm⁻¹) | Intensity/Shape |

| O-H (alcohols) | 3230-3550 studymind.co.ukspecac.com | Strong, broad |

| C=O (carbonyl) | 1715 (sharp) specac.com, 1680-1750 (general) | Strong, sharp |

| C-H (sp³) | 2850-3000 libretexts.orglibretexts.org | Medium |

| C-H (sp²) | 3000-3100 libretexts.orglibretexts.org | Medium |

| C≡C (alkynes) | 2100-2260 libretexts.org | Medium-weak |

Ultraviolet-Visible (UV-Vis) spectroscopy measures how molecules absorb light in the ultraviolet (190-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum longdom.orgazooptics.comjove.comwikipedia.org. This absorption occurs due to electronic transitions within the molecule, particularly involving π-electrons in conjugated systems, non-bonding (n) electrons, and aromatic rings longdom.orgwikipedia.orgupi.edu. UV-Vis spectroscopy is valuable for detecting and characterizing chromophores (light-absorbing functional groups) within this compound, as well as assessing the extent of conjugation and the presence of aromaticity longdom.orgazooptics.com. The wavelength of maximum absorbance (λmax) is a distinguishing feature that can provide insights into the electronic structure of this compound azooptics.com. Furthermore, UV-Vis spectroscopy is widely used for the quantitative analysis of compounds, as the absorbance is directly proportional to the concentration of the analyte, following the Beer-Lambert Law longdom.orgjove.comwikipedia.org.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures, quantifying its concentration, and identifying any co-existing impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful analytical technique for separating, identifying, and quantifying compounds that are dissolved in a liquid sample pharmiweb.comopenaccessjournals.comshimadzu.comadvancechemjournal.com. For this compound, HPLC is indispensable for assessing its purity and for quantitative analysis pharmiweb.comadvancechemjournal.comchromtech.com. The separation in HPLC is achieved based on the differential affinities of the sample molecules for a stationary phase (packed in a column) and a mobile liquid phase openaccessjournals.comshimadzu.comchromtech.com. Components of the sample travel through the column at different speeds, resulting in different retention times (t_R), which are characteristic for each compound under specific conditions advancechemjournal.com.

HPLC offers high resolution and sensitivity, making it suitable for detecting and quantifying impurities even at trace levels pharmiweb.comchromtech.com. It is routinely used to monitor the purity of this compound throughout its synthesis and purification processes, ensuring that it meets required quality standards advancechemjournal.comchromtech.com. By comparing the peak areas or heights of this compound in a chromatogram to those of known standards, its concentration and purity can be accurately determined openaccessjournals.comshimadzu.com.

Illustrative HPLC Data for Purity Analysis of this compound (Hypothetical)

| Component | Retention Time (min) | Peak Area (%) | Purity/Concentration |

| This compound | 8.5 | 98.7 | 98.7% Purity |

| Impurity A | 7.2 | 0.8 | 0.8% |

| Impurity B | 9.1 | 0.5 | 0.5% |

Gas Chromatography (GC) for Volatile Components or Derivatives

Gas Chromatography (GC) is an analytical technique primarily used for separating and analyzing compounds that can be vaporized without decomposition libretexts.orgnih.govub.edu. While this compound itself might not be volatile, GC is highly effective for analyzing any volatile components associated with its synthesis or degradation, or for analyzing this compound after it has been converted into a volatile derivative libretexts.orgalwsci.com. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase libretexts.org. Separation occurs based on the differential partitioning of components between the mobile gas phase and the stationary phase, influenced by their relative vapor pressures and affinities for the stationary phase libretexts.org.

For non-volatile or thermally unstable compounds like some organic molecules, chemical derivatization can be performed to increase their volatility, making them amenable to GC analysis libretexts.orgalwsci.com. Common derivatization reactions include silylation, acylation, and alkylation/esterification libretexts.org. When coupled with Mass Spectrometry (GC-MS), GC becomes a powerful tool for both separating and identifying volatile components or derivatives of this compound, as the MS detector provides molecular weight and fragmentation information for the separated compounds nih.govub.edualwsci.comthermofisher.com. This hyphenated technique is particularly useful for identifying residual solvents, volatile impurities, or degradation products related to this compound ub.edu.

Environmental Fate and Transformation Research of Mhmocac

Degradation Pathways and Kinetics in Environmental Compartments

Understanding the degradation pathways and kinetics of a compound in environmental compartments involves investigating how it breaks down over time and the rates at which these processes occur. This typically includes studies on both abiotic and biotic transformation processes, as well as the identification of any resulting transformation products. For Mhmocac, specific data on its degradation pathways and kinetics are not available in the current search results.

Abiotic Transformation Processes: Hydrolysis, Photolysis, and Oxidation

Abiotic transformation processes refer to the non-biological breakdown of a chemical compound in the environment. These processes are influenced by physical and chemical conditions.

Hydrolysis: This involves the reaction of a compound with water, often catalyzed by acids or bases, leading to its breakdown. The rate of hydrolysis can vary significantly depending on factors such as pH, temperature, and the chemical structure of the compound masterorganicchemistry.comresearchgate.net. Specific hydrolysis data or kinetics for this compound were not found.

Photolysis: This process involves the direct or indirect breakdown of a compound by light, typically ultraviolet (UV) or visible light. Direct photolysis occurs when the compound directly absorbs light energy, while indirect photolysis involves reactions with light-generated reactive species (e.g., hydroxyl radicals) rsc.org. No specific photolysis studies for this compound were identified.

Oxidation: Chemical oxidation in the environment can occur through reactions with various oxidizing agents, such as hydroxyl radicals, ozone, or other reactive oxygen species rsc.orgorganic-chemistry.orgscripps.edunih.govnih.gov. These reactions can lead to the formation of oxidized transformation products. Specific research on the oxidation pathways of this compound in environmental matrices is not available.

Biotransformation Pathways and Microbial Degradation Studies

Biotransformation, particularly microbial degradation, is a significant pathway for the breakdown of many organic compounds in the environment. Microorganisms, such as bacteria and fungi, possess enzymatic systems capable of metabolizing a wide range of chemicals nih.govnih.govfrontiersin.orgnih.gov. These studies often identify specific microbial species or consortia responsible for degradation and elucidate the metabolic pathways involved. For this compound, no specific biotransformation pathways or microbial degradation studies were found in the conducted literature review nih.govfrontiersin.orgnih.gov.

Identification and Characterization of Environmental Transformation Products

The degradation of a parent compound in the environment often leads to the formation of transformation products. Identifying and characterizing these products is crucial for a comprehensive environmental fate assessment, as some transformation products may exhibit different or even greater toxicity or persistence than the parent compound researchgate.net. Without specific degradation data for this compound, its environmental transformation products remain uncharacterized in the current context.

Environmental Mobility and Partitioning Studies

Environmental mobility and partitioning studies assess how a chemical compound moves through and distributes itself among different environmental compartments, such as soil, water, and sediment mixedmigration.orgclimatemobilities.networkiom.intgfmd.orgmdpi.com. This information is vital for predicting the potential for a compound to reach groundwater, surface water bodies, or accumulate in certain matrices. Specific mobility and partitioning data for this compound were not identified.

Adsorption and Desorption Behavior in Soil and Sediment Matrices

Adsorption and desorption are key processes that govern a compound's mobility and bioavailability in soil and sediment. Adsorption refers to the binding of a chemical to solid particles, while desorption is the release of the chemical from these particles back into the surrounding medium frontiersin.orgmdpi.combiolinscientific.comresearchgate.netresearchgate.netresearchgate.net. Factors influencing these processes include the organic carbon content of the soil, clay content, pH, and the compound's physicochemical properties researchgate.net. For this compound, no specific studies detailing its adsorption and desorption behavior in soil and sediment matrices were found frontiersin.orgmdpi.combiolinscientific.comresearchgate.netresearchgate.netresearchgate.net.

Leaching Potential in Terrestrial and Aquatic Systems

Leaching is the process by which water-soluble chemicals are transported through soil and into groundwater or surface water bodies uq.edu.auresearchgate.netu-cursos.clrecycling-magazine.comjmmab.comtsijournals.com. A compound's leaching potential is closely related to its water solubility, adsorption coefficient (Koc), and persistence in the soil environment researchgate.netregulations.gov. Compounds with high water solubility and low adsorption tend to have a higher leaching potential. Given the absence of specific adsorption and degradation data for this compound, its leaching potential in terrestrial and aquatic systems cannot be determined from the available information uq.edu.auresearchgate.netu-cursos.clrecycling-magazine.comjmmab.comtsijournals.com.

Modeling and Simulation of Environmental Behavior

Computational modeling and simulation are indispensable tools in environmental chemistry, offering a cost-effective and rapid means to predict the environmental behavior of chemical substances, including their distribution, persistence, and potential for long-range transport. These models integrate physicochemical properties of a compound with environmental parameters to simulate its movement and transformation across various environmental compartments such as air, water, soil, and sediment. The application of such models to this compound would provide initial insights into its likely environmental partitioning and degradation pathways nih.gov.

Predictive Modeling for Environmental Persistence and Transport

Predictive modeling for environmental persistence and transport involves the use of multimedia fate models. These models, such as the widely recognized fugacity models, estimate the steady-state distribution of a chemical in a defined environment by considering its partitioning coefficients (e.g., octanol-water partition coefficient, KOW; organic carbon-water (B12546825) partition coefficient, KOC), vapor pressure, water solubility, and estimated degradation rates in different media nih.gov. For a compound like this compound, these models would predict its half-lives in various environmental compartments (e.g., air, water, soil) and its propensity to move between them.

For instance, a hypothetical multimedia fate model simulation for this compound might yield the following predicted environmental distribution and persistence data, assuming typical environmental conditions and estimated physicochemical properties:

Table 1: Hypothetical Predicted Environmental Distribution and Half-Lives of this compound

| Environmental Compartment | Predicted Distribution (%) | Estimated Half-Life (Days) |

| Air | < 1 | 0.5 - 2 |

| Water | 40 - 60 | 30 - 90 |

| Soil | 30 - 50 | 60 - 180 |

| Sediment | 5 - 15 | 100 - 300 |

| Biota | < 1 | - |

These predictions would suggest that this compound is likely to be primarily found in aquatic and terrestrial environments, with moderate persistence in soil and sediment. The short half-life in air indicates rapid degradation or removal from the atmosphere. Such modeling helps prioritize further experimental investigations and risk assessments.

Development of Quantitative Structure-Activity Relationships (QSARs) for Environmental Endpoints

Quantitative Structure-Activity Relationships (QSARs) are computational models that correlate the chemical structure of a compound with its biological activity or physicochemical properties researchgate.net. In environmental science, QSARs are invaluable for predicting various environmental endpoints, especially when experimental data are scarce or to fill data gaps for regulatory purposes qsartoolbox.orgnih.gov. For this compound, QSARs could be developed or applied to predict properties such as its biodegradability, adsorption to soil, bioconcentration potential in aquatic organisms, and aquatic toxicity qsartoolbox.orgpenmanconsulting.com.

The development of QSARs for this compound would involve:

Molecular Descriptors: Calculating a wide range of structural, electronic, and steric descriptors for this compound.

Endpoint Data: Utilizing existing experimental data for structurally similar compounds (analogs) or general chemical classes for relevant environmental endpoints.

Model Building: Employing statistical methods (e.g., multiple linear regression, machine learning algorithms) to build predictive models.

For example, applying established QSAR models (e.g., those within the OECD QSAR Toolbox or OPERA software) to this compound might yield the following hypothetical predictions:

Table 2: Hypothetical QSAR-Predicted Environmental Endpoints for this compound

| Environmental Endpoint | QSAR Predicted Value | Unit | Basis/Model Type |

| Log KOW (Octanol-Water) | 3.2 | Log units | Atom/Fragment contribution methods |

| Water Solubility | 55 | mg/L | Group contribution methods |

| Aerobic Biodegradability | Moderate | Classification | Biotic degradation potential (e.g., MITI, BIOWIN) |

| Log BCF (Bioconcentration) | 1.8 | Log units | Fish bioconcentration factor (e.g., BCFBAF) |

| Soil Adsorption (KOC) | 450 | L/kg | Organic carbon partition coefficient (e.g., KOCWIN) |

These hypothetical QSAR predictions provide a preliminary hazard assessment, indicating this compound's potential for moderate lipophilicity, moderate water solubility, and a tendency to adsorb to soil organic matter, which would influence its mobility and bioavailability.

Analytical Methodologies for Environmental Monitoring of this compound and its Degradates

Effective environmental monitoring of this compound and its potential degradation products necessitates robust and sensitive analytical methodologies analytik-jena.comlabmanager.com. The development of such methods involves several critical steps, from sample collection and preparation to instrumental analysis and data interpretation epa.gov. Given the complex nature of environmental matrices (water, soil, air, biota) and the potentially low concentrations of target analytes, highly selective and sensitive techniques are required nih.govnih.gov.

For this compound, typical analytical methodologies would involve:

Sample Collection: Implementing standardized protocols for collecting representative samples from various environmental compartments. This might include passive samplers for air and water, solid-phase extraction for water, and solvent extraction for soil and sediment.

Sample Preparation: This crucial step aims to isolate and concentrate this compound and its degradates from the matrix while removing interferences. Techniques could include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or matrix solid-phase dispersion (MSPD) epa.gov. Given this compound's structure, potential degradates might include hydrolysis products (e.g., carboxylic acid derivatives, ring-opened products) or photolytic transformation products.

Instrumental Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) would be the preferred technique due to its high sensitivity, selectivity, and ability to separate and identify polar and non-polar compounds and their degradates in complex matrices nih.govnih.gov. Gas chromatography-mass spectrometry (GC-MS) might also be considered if this compound or its degradates are sufficiently volatile and thermally stable. Detection limits would need to be in the low nanogram per liter (ng/L) or picogram per gram (pg/g) range to effectively monitor environmental levels.

Method Validation: Rigorous validation of the analytical method is essential, including assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), selectivity, and robustness across different environmental matrices labmanager.com. This ensures the reliability and comparability of monitoring data qacslab.comgov.bc.ca.

Hypothetical Research Findings on Analytical Method Development for this compound:

A developed HPLC-MS/MS method for this compound and its primary degradates (e.g., a hypothetical degradate formed via ester hydrolysis, "this compound-Acid") might involve a C18 reversed-phase column for chromatographic separation, followed by electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) for detection. The method could achieve an LOQ of 0.5 ng/L for this compound in water and 2 ng/g in soil, with recoveries ranging from 85-105% across various spiking levels. This level of sensitivity and accuracy would be crucial for tracking environmental concentrations and understanding its fate and transformation processes in real-world scenarios.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for investigating Mhmocac’s biochemical mechanisms?

- Methodological Approach : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of your question. For example:

- Feasibility: Ensure access to this compound samples and analytical tools (e.g., spectroscopy).

- Novelty: Identify gaps in existing literature (e.g., unknown metabolic pathways).

- Relevance: Align with broader research goals, such as drug discovery or environmental impact .

- Tools : Leverage systematic reviews () and databases () to refine hypotheses.

Q. What are best practices for designing reproducible experiments with this compound?

- Methodological Answer :

Define inclusion/exclusion criteria for experimental samples (e.g., purity thresholds).

Detail protocols for handling this compound (e.g., storage conditions, solvent compatibility) to mitigate degradation risks.

Use positive and negative controls (e.g., known inhibitors or inert compounds) to validate results .

- Table : Example Experimental Design Checklist

| Component | Description |

|---|---|

| Sample Preparation | Purity ≥95%, stored at -20°C in inert vials |

| Controls | Commercial inhibitor X as positive control |

| Replication | n=3 independent trials |

Q. How should I structure a literature review to contextualize this compound research?

- Methodology :

- Use PICO (Population, Intervention, Comparison, Outcome) for clinical studies or SPIDER (Sample, Phenomenon, Design, Evaluation, Research Type) for qualitative synthesis .

- Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries to avoid bias .

Advanced Research Questions

Q. How can I address contradictions between theoretical predictions and experimental data for this compound?

- Methodological Answer :

Conduct sensitivity analysis to identify variables causing discrepancies (e.g., pH effects on this compound stability).

Apply Bayesian statistics to quantify uncertainty in model parameters.

Replicate experiments under modified conditions (e.g., varying temperature) to isolate confounding factors .

- Example Workflow :

- Step 1: Compare observed vs. predicted reaction kinetics.

- Step 2: Use Akaike Information Criterion (AIC) to evaluate model fit .

Q. What statistical methods are appropriate for analyzing heterogeneous datasets in this compound studies?

- Methodology :

- For non-normal distributions, use non-parametric tests (e.g., Mann-Whitney U).

- Employ mixed-effects models to account for batch-to-batch variability in synthesis.

- Validate findings with bootstrapping or cross-validation to ensure robustness .

- Table : Recommended Statistical Tests

| Data Type | Test/Model |

|---|---|

| Continuous, normal | ANOVA with Tukey post-hoc |

| Categorical, small sample | Fisher’s exact test |

| Time-series | Cox proportional hazards regression |

Q. How can systematic reviews and meta-analyses improve the interpretation of this compound’s pharmacological properties?

- Methodological Answer :

Define eligibility criteria for studies (e.g., in vitro IC50 values ≤10 µM).

Use random-effects models to account for heterogeneity across studies.

Assess publication bias via funnel plots or Egger’s regression .

- Challenges :

- Combining case-control and cohort studies requires adjustment for design-specific biases.

Guidelines for Data Reporting and Ethical Compliance

Q. What ethical considerations are critical when publishing this compound research?

- Methodology :

- Disclose conflicts of interest (e.g., funding from pharmaceutical companies).

- Share raw data via repositories (e.g., Zenodo) to enhance transparency.

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. How should I document synthetic procedures and characterization data for this compound derivatives?

- Best Practices :

- Report IUPAC names , spectral data (e.g., NMR shifts), and purity metrics.

- Include supplementary materials for crystallographic data or chromatograms.

- Reference standardized protocols (e.g., OECD guidelines for toxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.